molecular formula C17H19NO4 B184823 diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate CAS No. 3651-13-6

diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate

Cat. No. B184823
CAS RN: 3651-13-6
M. Wt: 301.34 g/mol
InChI Key: WFCFVRPMQNZKLE-UHFFFAOYSA-N
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Patent
US08993574B2

Procedure details

A mixture of ethyl acetoacetate (72.5 g, 0.56 mol), zinc dust (98 g, 1.51 mol) and anhydrous sodium acetate (102 g, 1.21 mol) in glacial acetic acid (110 mL) was heated to 60° C. Ethyl-2-hydroxyimino-3-oxo-3-phenyl-propanoate (110 g, 0.5 mol) was added as a solution (some precipitation on standing) in glacial acetic acid (550 mL) in 3 portions with vigorous stirring over a period of 1 h. The temperature increased to 90° C. during the addition and the reaction was then maintained at 60-75° C. for 3 h. Additional zinc dust (49 g, 0.75 mol) was added over 15 min, again causing a temperature rise, and then the reaction mixture was then stirred at 60 to 75° C. for 1 h. After cooling to room temperature the mixture was filtered and the filtrate was evaporated in vacuo to give a residue which was azeotroped with toluene (2×200 mL) to remove residual acetic acid. Water (2 L) and ethyl acetate (300 mL) were added to the residue and the mixture was stirred until two clear phases were obtained. The organic phase was separated and the aqueous phase extracted with ethyl acetate (2×200 mL). The combined organic phases were washed successively with water (2×250 mL), saturated bicarbonate solution (2×250 mL), water (2×100 mL), brine (2×100 mL), dried over anhydrous sodium sulfate and then concentrated to give a gummy residue. A mixture of dichloromethane and petroleum ether (175 mL; 1:6) was added to the solid and it was stirred for 15 min. The resulting free-flowing solid was filtered off and washed with chilled petroleum ether (100 mL) to afford diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate (85 g, 57%) as an off-white solid.
Quantity
72.5 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
98 g
Type
catalyst
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
175 mL
Type
solvent
Reaction Step Three
Name
Quantity
49 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=O.C([O-])(=O)C.[Na+].[CH2:15]([O:17][C:18](=[O:30])[C:19](=[N:28]O)[C:20](=O)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[CH3:16].ClCCl>C(O)(=O)C.[Zn]>[CH3:5][C:3]1[NH:28][C:19]([C:18]([O:17][CH2:15][CH3:16])=[O:30])=[C:20]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:2]=1[C:1]([O:7][CH2:8][CH3:9])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
72.5 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
102 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
98 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
110 g
Type
reactant
Smiles
C(C)OC(C(C(C1=CC=CC=C1)=O)=NO)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
petroleum ether
Quantity
175 mL
Type
solvent
Smiles
Step Four
Name
Quantity
49 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring over a period of 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
some precipitation
TEMPERATURE
Type
TEMPERATURE
Details
The temperature increased to 90° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was then maintained at 60-75° C. for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
the reaction mixture was then stirred at 60 to 75° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was azeotroped with toluene (2×200 mL)
CUSTOM
Type
CUSTOM
Details
to remove residual acetic acid
ADDITION
Type
ADDITION
Details
Water (2 L) and ethyl acetate (300 mL) were added to the residue
STIRRING
Type
STIRRING
Details
the mixture was stirred until two clear phases
CUSTOM
Type
CUSTOM
Details
were obtained
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
The combined organic phases were washed successively with water (2×250 mL), saturated bicarbonate solution (2×250 mL), water (2×100 mL), brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a gummy residue
ADDITION
Type
ADDITION
Details
was added to the solid and it
STIRRING
Type
STIRRING
Details
was stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The resulting free-flowing solid was filtered off
WASH
Type
WASH
Details
washed with chilled petroleum ether (100 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C(=C(N1)C(=O)OCC)C1=CC=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 85 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.